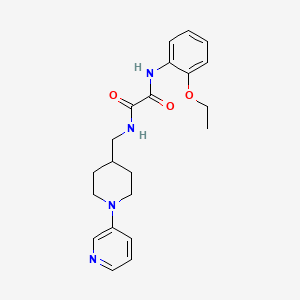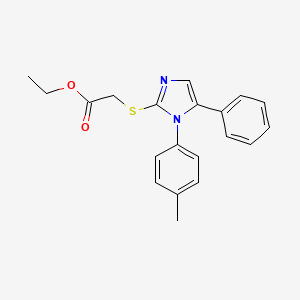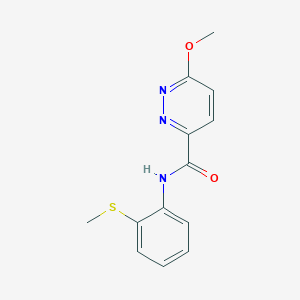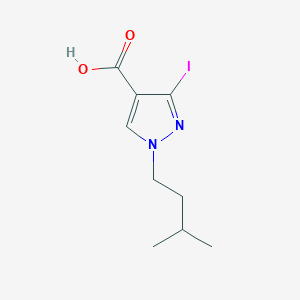
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, also known as EPPOM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPOM is a small molecule that belongs to the class of oxalamide compounds, which have been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is thought to enhance the activity of GABA, leading to its therapeutic effects.
Biochemical and physiological effects:
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a decrease in anxiety and depression symptoms. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is also stable and can be easily synthesized in large quantities. However, one limitation of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is that its exact mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide and to explore its potential therapeutic applications.
合成法
The synthesis of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that starts with the reaction of 2-ethoxyaniline and 3-bromopyridine to form a key intermediate. This intermediate is then reacted with piperidine and formaldehyde to form the final product, N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. The synthesis of N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and high yield, making it a suitable compound for further research.
科学的研究の応用
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-2-28-19-8-4-3-7-18(19)24-21(27)20(26)23-14-16-9-12-25(13-10-16)17-6-5-11-22-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHYYWSJDJNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)







![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)



![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)